4-Methyl-4-(trifluoromethyl)piperidine 4-Methyl-4-(trifluoromethyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1526572-40-6
VCID: VC3419239
InChI: InChI=1S/C7H12F3N/c1-6(7(8,9)10)2-4-11-5-3-6/h11H,2-5H2,1H3
SMILES: CC1(CCNCC1)C(F)(F)F
Molecular Formula: C7H12F3N
Molecular Weight: 167.17 g/mol

4-Methyl-4-(trifluoromethyl)piperidine

CAS No.: 1526572-40-6

Cat. No.: VC3419239

Molecular Formula: C7H12F3N

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-4-(trifluoromethyl)piperidine - 1526572-40-6

Specification

CAS No. 1526572-40-6
Molecular Formula C7H12F3N
Molecular Weight 167.17 g/mol
IUPAC Name 4-methyl-4-(trifluoromethyl)piperidine
Standard InChI InChI=1S/C7H12F3N/c1-6(7(8,9)10)2-4-11-5-3-6/h11H,2-5H2,1H3
Standard InChI Key FDQYCGCOGDNQHS-UHFFFAOYSA-N
SMILES CC1(CCNCC1)C(F)(F)F
Canonical SMILES CC1(CCNCC1)C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Structure

4-Methyl-4-(trifluoromethyl)piperidine contains a six-membered piperidine ring with nitrogen as the heteroatom. The distinguishing feature of this compound is the presence of both methyl and trifluoromethyl groups at the 4-position of the piperidine ring . The trifluoromethyl group (-CF₃) provides distinctive chemical properties that differentiate this compound from other piperidine derivatives. The structural configuration creates a tertiary carbon at the 4-position with two different substituents, making this position a stereogenic center within the molecule.

Physical Properties

The physical properties of 4-Methyl-4-(trifluoromethyl)piperidine are primarily influenced by its heterocyclic structure and the presence of the trifluoromethyl group. While specific data on this compound is limited in the provided search results, general properties can be inferred from similar trifluoromethylated compounds. The trifluoromethyl group typically enhances lipophilicity compared to the corresponding methyl analogs, which has important implications for membrane permeability and potential biological activity.

The compound exists as a freebase form, though it may be converted to various salt forms for improved stability or solubility, similar to other piperidine derivatives . The nitrogen atom in the piperidine ring gives the compound basic properties, allowing it to form stable salts with various acids. This characteristic is relevant for pharmaceutical formulations and chemical manipulations where specific solubility profiles are required.

Chemical Identification Data

The definitive identification of 4-Methyl-4-(trifluoromethyl)piperidine relies on several key parameters:

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number1505757-46-9
Molecular FormulaC₇H₁₂F₃N
Systematic Name4-Methyl-4-(trifluoromethyl)piperidine
Structural ClassificationFluorinated piperidine

The compound's spectroscopic profile would typically include distinctive signals for the trifluoromethyl group in NMR spectroscopy, which provides a useful diagnostic feature for confirmation of structure . The trifluoromethyl group exhibits characteristic coupling patterns and chemical shifts in both ¹H and ¹³C NMR spectra, making these analytical techniques valuable for compound verification and purity assessment.

Synthesis Methods

General Approaches to Trifluoromethyl Piperidine Synthesis

The synthesis of trifluoromethyl-containing piperidines typically involves specific fluorination processes applied to appropriate piperidine precursors. A common approach involves the conversion of carboxylic acid functionalities to trifluoromethyl groups using specialized fluorinating reagents. The patent information provided in the search results details a general method for synthesizing various trifluoromethyl piperidine derivatives using sulfur tetrafluoride (SF₄) as the key fluorinating agent .

The general reaction proceeds according to the following transformation:

R-COOH + SF₄ → R-COF + SOF₂ + HF
R-COF + SF₄ → R-CF₃ + SOF₂

Where R represents a piperidine moiety. This process effectively converts a carboxylic acid group on the piperidine ring to a trifluoromethyl group through a fluorinated acyl intermediate . The reaction requires careful control of conditions due to the corrosive nature of the reagents and the high-pressure conditions typically employed.

ParameterTypical Range
Temperature65-150°C
Reaction Time3-4 hours
Solvent SystemTrichloromethane/HF or Dichloromethane/HF
Pressure VesselStainless steel (316L)
Base for NeutralizationSodium hydroxide (to pH 10)
Extraction SolventChloroform or Dichloromethane

Applications and Research Relevance

Pharmaceutical Applications

Trifluoromethylated piperidines, including compounds like 4-Methyl-4-(trifluoromethyl)piperidine, have potential significance in pharmaceutical research due to several advantageous properties. The trifluoromethyl group is known to increase metabolic stability, enhance lipophilicity, and alter the electronic properties of molecules, making such compounds valuable building blocks in medicinal chemistry .

The specific applications of 4-Methyl-4-(trifluoromethyl)piperidine may include:

  • Serving as an intermediate in the synthesis of more complex pharmaceutical compounds

  • Functioning as a structural element in drug discovery programs focused on central nervous system disorders, given the prevalence of piperidine motifs in CNS-active compounds

  • Contributing to structure-activity relationship studies where fluorinated analogs provide useful comparative data

Piperidine derivatives with similar structural features have been explored as components of compounds targeting various biological receptors and enzymes, suggesting potential utility for this specific compound in related research areas.

Role in Organic Synthesis

In organic synthesis, 4-Methyl-4-(trifluoromethyl)piperidine may serve as a versatile building block for more complex molecular architectures. The nitrogen atom provides a handle for further functionalization, while the trifluoromethyl group introduces specific electronic and steric properties that can influence reactivity and molecular interactions.

Potential synthetic applications include:

  • Nucleophilic substitution reactions through the piperidine nitrogen

  • Incorporation into amide or carbamate structures

  • Formation of quaternary ammonium salts for phase-transfer catalysis or ionic liquid applications

  • Use as a structural component in the creation of fluorinated pharmaceutical or agrochemical candidates

The combination of basicity from the piperidine nitrogen and the electron-withdrawing properties of the trifluoromethyl group creates a distinctive reactivity profile that may be exploited in various synthetic contexts.

Comparative Analysis with Related Compounds

Structural Analogs

4-Methyl-4-(trifluoromethyl)piperidine belongs to a family of fluorinated piperidines with varying substitution patterns. Comparing this compound with related structures provides insight into structure-property relationships and potential applications.

Table 3: Comparison of Related Trifluoromethylated Piperidine Compounds

CompoundPosition of CF₃Key DifferenceRelative Synthesis Yield*
4-(Trifluoromethyl)piperidine4-positionNo methyl group75-80%
3-(Trifluoromethyl)piperidine3-positionCF₃ at different position78-81%
2-(Trifluoromethyl)piperidine2-positionCF₃ at different position41-55%
2-Chloro-4-(trifluoromethyl)piperidine4-positionAdditional chloro substituent50-54%

*Based on patent data for related compounds synthesized from corresponding carboxylic acids

The positional isomers exhibit different synthetic yields when prepared by the SF₄ method, with 3- and 4-substituted derivatives generally showing higher yields compared to 2-substituted analogs . This pattern likely reflects steric and electronic factors that influence the efficiency of the carboxylic acid to trifluoromethyl conversion.

Structural Features Affecting Properties

The specific combination of a methyl and trifluoromethyl group at the 4-position creates distinctive characteristics compared to other substituted piperidines. Key features include:

  • Increased steric bulk at the 4-position compared to mono-substituted analogs

  • Modified basicity of the piperidine nitrogen due to the electron-withdrawing effect of the nearby trifluoromethyl group

  • Altered conformational preferences of the piperidine ring due to the disubstituted quaternary carbon

  • Enhanced lipophilicity from both the methyl and trifluoromethyl substituents

These structural features likely influence the compound's solubility profile, membrane permeability, and potential binding interactions with biological targets, making it distinct from related analogs.

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